molecular formula C24H32N6O2S B1228717 1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine

1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine

Cat. No. B1228717
M. Wt: 468.6 g/mol
InChI Key: YKMICNZALZAKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine is a member of piperazines.

Scientific Research Applications

Affinity for Sigma Binding Sites

A study by Perregaard, Moltzen, Meier, and Sanchez (1995) on a series of phenylpiperazines, including compounds structurally similar to the chemical , found high affinity for both sigma 1 and sigma 2 binding sites. These compounds also exhibited affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors, indicating potential applications in neurological research (Perregaard et al., 1995).

Tuberculostatic Activity

Foks, Pancechowska-Ksepko, Janowiec, Zwolska, and Augustynowicz-Kopeć (2004) synthesized phenylpiperazine derivatives, including structures akin to the chemical in focus. They tested these compounds for their tuberculostatic activity, finding minimum inhibiting concentrations within 25 - 100 mg/ml, suggesting potential for research in tuberculosis treatment (Foks et al., 2004).

Predicted Biological Activity

Nowak and Szpakiewicz (2008) synthesized derivatives of phenylpiperazine and predicted their biological activity using a computer program. This implies that similar compounds, including the specified chemical, could be synthesized and their potential applications predicted computationally (Nowak & Szpakiewicz, 2008).

Acaricidal Activity

Suzuki, Ootaka, Onoue, and Onoue (2021) synthesized phenylpiperazine derivatives and assessed their acaricidal activity. This indicates potential applications of similar compounds in pest control research (Suzuki et al., 2021).

Mass Spectrometry in Compound Characterization

Mallen and Smith (1979) utilized mass spectrometry to characterize phenylpiperazine derivatives, a method that could be applied to analyze the structural and compositional aspects of the specified chemical (Mallen & Smith, 1979).

Receptor Agonist Activity

Gleason and Shannon (1998) studied phenylpiperazines as receptor agonists, specifically investigating their impact on locomotor activity. This highlights the utility of similar compounds in studying receptor-mediated biological responses (Gleason & Shannon, 1998).

properties

Product Name

1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine

Molecular Formula

C24H32N6O2S

Molecular Weight

468.6 g/mol

IUPAC Name

1-[3-methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]tetrazol-5-yl]butyl]-4-phenylpiperazine

InChI

InChI=1S/C24H32N6O2S/c1-19(2)17-23(29-15-13-28(14-16-29)21-7-5-4-6-8-21)24-25-26-27-30(24)18-33(31,32)22-11-9-20(3)10-12-22/h4-12,19,23H,13-18H2,1-3H3

InChI Key

YKMICNZALZAKQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN2C(=NN=N2)C(CC(C)C)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN2C(=NN=N2)C(CC(C)C)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine
Reactant of Route 2
1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine
Reactant of Route 3
1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.